![molecular formula C27H23ClN4O2S B2829147 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide CAS No. 1173783-47-5](/img/structure/B2829147.png)

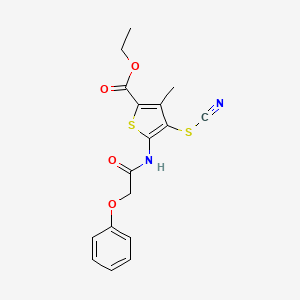

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-dihydroimidazo[1,2-c]quinazoline derivatives are being studied for their potential use in cancer treatment . They are designed to inhibit both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are known to induce multiple epigenetic modifications affecting signaling networks .

Synthesis Analysis

These compounds are synthesized by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds showed inhibitory activities against PI3K and HDAC .Scientific Research Applications

Synthesis and Antitumor Activity

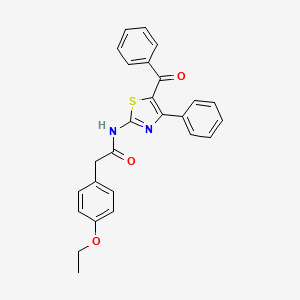

This compound belongs to a class of chemicals that have been explored for their potential antitumor activities. For instance, a study by Al-Suwaidan et al. (2016) describes the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity. These compounds, similar in structural complexity to the specified compound, show enhanced potency compared to the control 5-FU, highlighting their potential in cancer treatment research. Molecular docking studies suggest that their mechanism of action may involve inhibition of key cancer-related enzymes, such as EGFR-TK and B-RAF kinase, offering insights into the structural basis of their antitumor efficacy Al-Suwaidan et al., 2016.

Antimicrobial and Antioxidant Potential

Another area of application for such compounds is in the development of antimicrobial and antioxidant agents. Kumar et al. (2011) synthesized a series of 2,3-disubstituted quinazoline-4(3H)-ones, exhibiting potent inhibitory action against bacterial strains and significant antioxidant potential. These findings suggest that derivatives of the specified compound could be explored for their utility in treating infections and preventing oxidative stress, thereby contributing to the development of new therapeutic agents Kumar et al., 2011.

Mechanism of Action

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

The compound incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, constructing dual-acting inhibitors . This means it can inhibit both PI3K and HDAC, affecting both the PI3K pathway and histone acetylation .

Biochemical Pathways

The compound affects the PI3K pathway, which is often aberrantly activated in many disease states, including tumor cells . This pathway is activated either by growth factor receptor tyrosine kinases or by the genetic mutation and amplification of key pathway components . The compound also affects histone acetylation, a process regulated by HDAC .

Pharmacokinetics

The development of pi3k inhibitors from novel compound classes should lead to differential pharmacological and pharmacokinetic profiles .

Result of Action

The compound shows potent antiproliferative activities against certain cancer cells . By inhibiting PI3K and HDAC, it induces multiple epigenetic modifications affecting signaling networks . This can act synergistically for the treatment of cancer .

Future Directions

The development of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as potential anticancer therapeutics is a promising area of research . The design approach of incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors may lay the foundation for developing novel dual PI3K/HDAC inhibitors .

properties

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3-chlorophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O2S/c1-2-23(25(33)29-19-12-8-11-18(28)16-19)35-27-31-21-14-7-6-13-20(21)24-30-22(26(34)32(24)27)15-17-9-4-3-5-10-17/h3-14,16,22-23H,2,15H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXTUPIWQMGQIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B2829064.png)

![1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine](/img/structure/B2829065.png)

![7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2829068.png)

![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)

![4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829074.png)

![tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B2829076.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2829079.png)

![4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2829082.png)